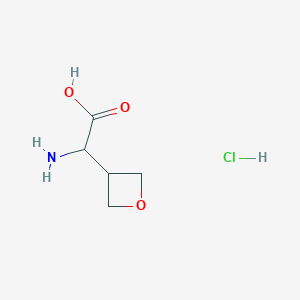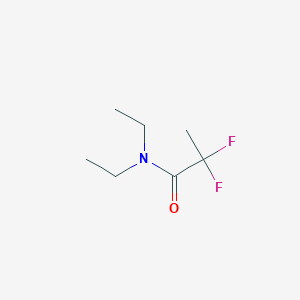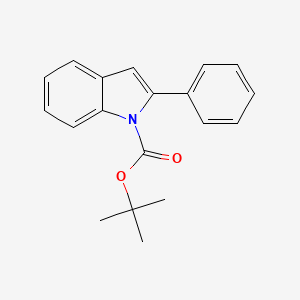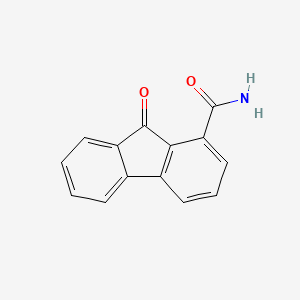
2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride is a compound with the molecular formula C5H9NO3·HCl. It is a white to off-white powder or crystalline substance. This compound is notable for its oxetane ring, a four-membered cyclic ether, which imparts unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(oxetan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxetane ring or the amino group.
Substitution: The oxetane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxetane compounds.
Applications De Recherche Scientifique
2-Amino-2-(oxetan-3-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, particularly those requiring the unique properties of the oxetane ring.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(oxetan-3-yl)acetic acid involves its interaction with various molecular targets. The oxetane ring can participate in ring-opening reactions, which can be catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-oxetanecarboxylic acid: Similar in structure but differs in the position of the amino group.
2-Aminothiazol-4-yl acetic acid hydrochloride: Contains a thiazole ring instead of an oxetane ring.
Uniqueness
2-Amino-2-(oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and in applications requiring specific chemical properties.
Propriétés
Formule moléculaire |
C5H10ClNO3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);1H |
Clé InChI |
BQHDFICZAOXZSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12837704.png)
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)

![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)





